molecular formula C10H12N2O2 B6241691 N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline CAS No. 22568-06-5

N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline

Cat. No.: B6241691
CAS No.: 22568-06-5
M. Wt: 192.2
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Description

Significance of Push-Pull Chromophores and Nitroethenyl Arene Systems in Advanced Materials and Organic Synthesis

Push-pull chromophores are organic molecules that possess both an electron-donating (push) and an electron-withdrawing (pull) group, connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to interesting linear and nonlinear optical (NLO) properties. researchgate.net This characteristic makes them highly valuable in the design of materials for optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells. nih.gov The efficiency of these materials can be fine-tuned by modifying the strength of the donor and acceptor groups. researchgate.net

Nitroethenyl arene systems, a class to which N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline belongs, are important intermediates in organic synthesis. The nitro group, being a strong electron-withdrawing group, activates the double bond for various chemical transformations. scispace.com These systems can participate in reactions like Michael additions, cycloadditions, and reductions, providing pathways to a diverse range of complex molecules. sci-hub.se The versatility of the nitro group allows for its conversion into other functional groups, further expanding its synthetic utility. scispace.com

Overview of Electron-Donating Amino Groups and Electron-Withdrawing Nitroethenyl Moieties

The defining characteristic of this compound lies in the juxtaposition of its two key functional groups. The N,N-dimethylamino group (an amino group with two methyl substituents) attached to the aniline (B41778) ring acts as a potent electron-donating group. youtube.comyoutube.com The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density of the π-system. youtube.com

Conversely, the nitroethenyl group (-CH=CH-NO₂) is a strong electron-withdrawing moiety. The nitro group (NO₂) exerts a powerful inductive and resonance effect, pulling electron density away from the ethenyl bridge and the attached aromatic ring. youtube.com This "pulling" of electrons is a defining feature of electron-withdrawing groups. youtube.com The combination of the "push" from the dimethylamino group and the "pull" from the nitroethenyl group across the conjugated phenyl ring establishes the push-pull nature of the molecule.

Identification of Current Research Gaps and Novel Perspectives on this compound

While the fundamental properties of push-pull systems are well-established, research into specific compounds like this compound continues to reveal new possibilities. Current research is actively exploring its potential in medicinal chemistry and as a building block for novel materials. The synthesis of derivatives and the investigation of their structure-property relationships are key areas of focus. For instance, understanding how modifications to the molecular structure affect its nonlinear optical properties is an ongoing pursuit. fishersci.ca

A significant portion of current research is dedicated to the synthesis and characterization of this and related compounds. The typical synthesis involves the reaction of N,N-dimethylaniline with nitroethene, often facilitated by a base like sodium hydroxide (B78521) or potassium carbonate. evitachem.com Researchers are also exploring more efficient and environmentally friendly synthetic methods.

Thesis Statement: Highlighting the Research Focus on this compound

The distinctive electronic and structural characteristics of this compound, arising from its push-pull architecture, make it a compound of significant interest in contemporary organic chemistry. Research efforts are concentrated on leveraging its unique properties for applications in materials science, particularly in the realm of nonlinear optics, and for its utility as a versatile intermediate in the synthesis of complex organic molecules.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O₂ evitachem.comechemi.com
Molecular Weight 192.21 g/mol evitachem.com
CAS Number 2604-08-2 evitachem.comechemi.com
Appearance Not explicitly stated, but related compounds are crystalline solids.
Boiling Point 336.6 °C at 760 mmHg evitachem.comechemi.com
Density 1.167 g/cm³ evitachem.comechemi.com
Flash Point 157.4 °C evitachem.comechemi.com
Vapor Pressure 0.000111 mmHg at 25 °C evitachem.comechemi.com
Dipole Moment 7.70 D stenutz.eu
LogP (Octanol/Water Partition Coefficient) 2.67 stenutz.eu

Properties

CAS No.

22568-06-5

Molecular Formula

C10H12N2O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemo Regio Stereoselective Transformations of N,n Dimethyl 4 E 2 Nitroethenyl Aniline

Established Synthetic Routes to N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline

The primary and most well-established methods for the synthesis of this compound and related β-nitrostyrenes involve condensation reactions. These reactions are valued for their reliability and the ability to introduce the key nitroethenyl functional group.

Condensation Reactions Involving p-Dimethylaminobenzaldehyde and Nitroalkane Precursors

The most common and direct route to this compound is the Henry reaction, a base-catalyzed condensation between p-dimethylaminobenzaldehyde and a nitroalkane, typically nitromethane (B149229). rsc.org This reaction is a classic C-C bond-forming reaction that proceeds via a nitroaldol addition followed by dehydration. orientjchem.org The choice of base is crucial and can range from inorganic bases like potassium hydroxide (B78521) to organic bases such as primary amines. mdma.chsciencemadness.org The reaction conditions, including solvent and temperature, can be optimized to maximize the yield of the desired (E)-isomer.

For instance, one reported method involves the use of methylamine (B109427) in an alcoholic solvent, heated to a moderate temperature of 40-50°C, which has been shown to produce high yields of various nitrostyrenes. mdma.ch Another approach utilizes ammonium (B1175870) acetate (B1210297) in refluxing acetic acid, a common protocol for synthesizing β-nitrostyrenes. nih.gov

Knoevenagel Condensation Approaches and Optimization

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and provides another powerful tool for the synthesis of this compound. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as nitromethane, in the presence of a basic catalyst. wikipedia.org The reaction is often followed by a spontaneous dehydration to yield the α,β-unsaturated product. orientjchem.org

Optimization of the Knoevenagel condensation for the synthesis of (E)-nitroethenyl compounds often focuses on controlling the stereoselectivity. The use of specific catalysts and reaction conditions can favor the formation of the thermodynamically more stable (E)-isomer. For example, porcine pancreas lipase (B570770) (PPL) has been used as a biocatalyst to achieve high selectivity for the E configuration in the Knoevenagel condensation of various aldehydes. researchgate.net The Doebner modification of the Knoevenagel condensation, which employs pyridine (B92270) as a solvent, is another important variation, particularly when one of the activating groups is a carboxylic acid. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions in the Synthesis of Related Systems

While direct palladium-catalyzed synthesis of this compound is less common than condensation methods, palladium catalysis plays a significant role in the synthesis of related nitrostyrenes and their derivatives. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been adapted for the synthesis of nitrodienes and other conjugated nitroorganics. rsc.org These methods often involve the coupling of a vinyl or aryl halide with a suitable organoboron reagent.

A notable development is the palladium-catalyzed, copper-activated desulfitative coupling of β-nitrovinyl thioethers, which provides a mild and efficient route to a variety of nitrostyrenes. rsc.org This method demonstrates orthogonality to traditional Suzuki-Miyaura coupling conditions. rsc.org Furthermore, palladium catalysts are instrumental in the reductive cyclization of β-nitrostyrenes to form indoles, showcasing the synthetic utility of these compounds. mdpi.com

Exploration of Alternative Synthetic Pathways

Research into alternative synthetic pathways for β-nitrostyrenes is ongoing, driven by the desire for more efficient and environmentally friendly methods. One such alternative is the reaction of N,N-dimethylaniline with nitroethene in the presence of a base. This method involves the nucleophilic addition of the aniline (B41778) to the activated double bond of nitroethene.

Another area of exploration is the modification of existing methods to improve yields and reduce reaction times. For example, microwave-assisted organic synthesis (MAOS) has been shown to dramatically shorten reaction times for the preparation of β-nitrostyrene derivatives compared to conventional heating methods. rsc.orgresearchgate.net

Precursor Synthesis and Functional Group Interconversions Leading to this compound

The primary precursors for the synthesis of this compound are p-dimethylaminobenzaldehyde and nitromethane. The synthesis of p-dimethylaminobenzaldehyde can be achieved through various methods, including the formylation of N,N-dimethylaniline.

The synthesis of N,N-dimethylaniline itself can be accomplished through the methylation of aniline. A one-pot synthesis from nitrobenzene (B124822) and methanol (B129727) over a Raney-Ni® catalyst has been developed, offering a direct route to this key intermediate. researchgate.netrsc.org This process involves the in-situ hydrogenation of nitrobenzene to aniline, followed by N-methylation. rsc.org Alternatively, N,N-dimethylaniline can be prepared by the reaction of aniline with methyl iodide. youtube.com

Functional group interconversions can also be employed. For example, N,N-dimethyl-4-nitrosoaniline can be synthesized from N,N-dimethylaniline and subsequently converted to other derivatives. du.ac.inchemicalbook.com

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to β-nitrostyrenes. A significant focus has been on the use of alternative reaction media and catalysts.

Ionic liquids have emerged as promising green solvents for the Knoevenagel condensation, often accelerating the reaction and allowing for easy catalyst recycling. orientjchem.orgresearchgate.net For example, the condensation of p-N,N-dimethylaminobenzaldehyde with Meldrum's acid has been successfully carried out in the ionic liquid ethylammonium (B1618946) nitrate (B79036) at room temperature without the need for a catalyst. researchgate.net

Microwave-assisted synthesis, often performed under solvent-free conditions, represents another green approach. researchgate.net The condensation of benzaldehydes with nitromethane in the presence of potassium carbonate on alumina (B75360) under microwave irradiation provides a rapid and efficient method for preparing β-nitrostyrenes. researchgate.net The use of solid base catalysts, such as hydrotalcites, in the Henry reaction also aligns with green chemistry principles by offering a heterogeneous and recyclable catalytic system. scirp.org

Data Tables

Table 1: Comparison of Synthetic Methods for β-Nitrostyrenes

MethodCatalyst/ReagentsConditionsAdvantages
Henry ReactionBase (e.g., methylamine, ammonium acetate)Varies (e.g., 40-50°C in alcohol, reflux in acetic acid)Direct, high-yielding
Knoevenagel CondensationWeakly basic amine, biocatalysts (e.g., PPL)Varies (e.g., room temperature, ethanol)High stereoselectivity possible
Microwave-Assisted SynthesisK2CO3/Al2O3Solvent-free, microwave irradiationRapid, efficient
Ionic Liquid-Mediated SynthesisEthylammonium nitrateRoom temperature, catalyst-freeGreen solvent, catalyst recyclability

Stereochemical Control and (E)-Isomer Selectivity in this compound Synthesis

The synthesis of this compound places a significant emphasis on controlling the stereochemistry of the carbon-carbon double bond to selectively obtain the (E)-isomer. The geometric configuration is crucial as the (E) and (Z) isomers can exhibit different physical properties and chemical reactivity. nih.govrsc.org The enhanced thermodynamic stability of the (E)-isomer, where the bulky aryl and nitro groups are positioned on opposite sides of the double bond (a trans configuration), is a primary factor driving the selectivity in many synthetic methods. nih.govunirioja.es

A predominant method for synthesizing β-nitrostyrenes, including the N,N-dimethylaniline derivative, is the Henry condensation (also known as the nitroaldol reaction). researchgate.net This reaction involves the base-catalyzed condensation of an aromatic aldehyde, in this case, 4-(dimethylamino)benzaldehyde, with a nitroalkane, typically nitromethane. The initial β-hydroxy nitroalkane intermediate readily undergoes dehydration under the reaction conditions to yield the nitrostyrene (B7858105) product. The elimination of water is often acid or base-catalyzed and generally proceeds to form the more stable (E)-alkene as the major product. The selection of the dehydrating agent and reaction conditions can further enhance the selectivity for the (E)-isomer.

Another effective strategy involves the direct nitration of the corresponding styrene (B11656) derivative, 4-vinyl-N,N-dimethylaniline. Methodologies have been developed for the selective nitration of styrenes to their corresponding β-nitrostyrenes under mild, one-pot conditions. unirioja.es For instance, the use of a copper(II) tetrafluoroborate, sodium nitrite, and iodine system in acetonitrile (B52724) has proven effective for various substituted styrenes. unirioja.es This process is believed to proceed through an iodonitro intermediate, followed by dehydro-iodination catalyzed by copper(I) salts formed during the reaction. unirioja.es This elimination step overwhelmingly favors the formation of the trans-β-nitrostyrene. unirioja.es

The inherent stability of the (E)-isomer is a significant driving force for its preferential formation. Computational studies on β-nitrostyrenes indicate that the (E)-isomer is considerably more stable than the (Z)-isomer due to reduced steric hindrance between the phenyl and nitro groups. nih.gov In some cases, if the less stable (Z)-isomer is formed, it can be isomerized to the more stable (E)-product, for example, in the presence of triphenylphosphine (B44618) (PPh3). unirioja.es

The following table summarizes research findings on the stereoselective synthesis of various (E)-β-nitrostyrenes, illustrating the common conditions that lead to high (E)-isomer selectivity, which are applicable to the synthesis of this compound.

Table 1: Research Findings on the Synthesis of (E)-β-Nitrostyrenes

Starting Material (Styrene Derivative) Reagents & Conditions Product Yield (%) (E):(Z) Ratio Reference
Styrene CuO·HBF4, NaNO2, I2, MeCN, rt, 7h (E)-β-Nitrostyrene 72% Predominantly (E) unirioja.es
4-Methylstyrene CuO·HBF4, NaNO2, I2, MeCN, rt, 7h (E)-4-Methyl-β-nitrostyrene 65% Predominantly (E) unirioja.es
4-Methoxystyrene CuO·HBF4, NaNO2, I2, MeCN, rt, 7h (E)-4-Methoxy-β-nitrostyrene 63% Predominantly (E) unirioja.es
α-Methylstyrene CuO·HBF4, NaNO2, I2, MeCN, rt, 7h (E/Z)-β-Methyl-β-nitrostyrene 42% 6:1 unirioja.es
Styrene Derivatives Tetraarylporphyrin iron(III), NH4I, t-BuOOH (E)-β-Nitrostyrene Derivatives High High (E) Selectivity google.com

Note: This table presents data for analogous compounds to illustrate the principles of stereoselective synthesis.

The choice of catalyst can also play a pivotal role in ensuring high (E)-selectivity. For example, a method utilizing a tetraarylporphyrin iron(III) catalyst in a one-pot reaction of a styrene derivative with ammonium iodide and tert-butyl hydroperoxide is reported to yield β-nitrostyrene derivatives with high (E)-stereoselectivity under mild conditions. google.com Ultimately, the synthesis of this compound relies on well-established organic reactions where reaction pathways are directed towards the formation of the most thermodynamically stable geometric isomer.

Advanced Spectroscopic and Structural Elucidation Methodologies for N,n Dimethyl 4 E 2 Nitroethenyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is an indispensable tool for the detailed structural analysis of N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline, providing insights into its atomic connectivity, stereochemistry, and dynamic behavior in solution.

High-Resolution ¹H and ¹³C NMR Spectroscopy of this compound

While comprehensive, peer-reviewed spectral assignments for this compound are not extensively published, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on its constituent parts: a N,N-dimethylaniline donor group and a nitroethenyl acceptor group. The molecule's "push-pull" electronic nature, with the electron-donating dimethylamino group and the electron-withdrawing nitroethenyl group, significantly influences the chemical shifts of the aromatic and vinylic protons and carbons.

¹H NMR: The spectrum is anticipated to show a singlet for the six equivalent protons of the two methyl groups attached to the nitrogen. The para-substituted aromatic ring should exhibit a typical AA'BB' system, appearing as two distinct doublets. The protons on the ethenyl bridge, due to their trans (E) configuration, will appear as two doublets with a characteristic large coupling constant (³J_HH) of approximately 13-18 Hz.

¹³C NMR: The spectrum would display signals for the methyl carbons, four distinct aromatic carbons due to the para-substitution pattern, and two vinylic carbons. The carbon attached to the nitrogen (C4) would be shifted downfield, while the carbons ortho and para to it would experience shifts influenced by both the donating and withdrawing groups.

Predicted NMR Data for this compound

The following data is predictive and based on the analysis of structurally similar compounds.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
N(CH₃)₂~3.1~40.0Electron-donating N atom deshields the protons and carbons. chemicalbook.com
H-2, H-6~7.5~129.0Aromatic protons ortho to the electron-withdrawing vinyl group.
H-3, H-5~6.7~111.0Aromatic protons ortho to the electron-donating N(CH₃)₂ group. chemicalbook.com
H-α (vinyl)~7.6 (d)~138.0Vinylic proton adjacent to the aromatic ring.
H-β (vinyl)~8.0 (d)~137.0Vinylic proton adjacent to the nitro group, strongly deshielded.
C-1---~122.0Carbon attached to the vinyl group.
C-4---~153.0Carbon attached to the N(CH₃)₂ group, deshielded. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

To unequivocally assign all proton and carbon signals and confirm the molecule's structure, a suite of two-dimensional (2D) NMR experiments would be employed. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton coupling relationships. Key expected correlations include a cross-peak between the two vinylic protons (H-α and H-β) and between the adjacent aromatic protons (H-2/H-6 and H-3/H-5).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively link each proton signal (e.g., from the methyl, aromatic, and vinylic groups) to its corresponding carbon signal.

The N(CH₃)₂ protons to the C4 carbon and the C3/C5 carbons of the aromatic ring.

The vinylic H-α to the aromatic C1, C2, and C6 carbons.

The aromatic H-2/H-6 to the vinylic C-β.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for confirming the (E)-stereochemistry of the double bond. The NOESY spectrum detects through-space proximity of protons. A strong NOE would be expected between the aromatic protons at the 2 and 6 positions and the vinylic proton H-α. The absence of a strong NOE between these aromatic protons and the vinylic proton H-β would confirm the trans configuration.

Dynamic NMR Studies to Probe Rotational Barriers and Conformational Dynamics

The structure of this compound features several bonds around which rotation could be restricted, notably the C(aryl)-N bond of the dimethylamino group and the C(aryl)-C(vinyl) bond. The significant intramolecular charge transfer from the donor to the acceptor imparts partial double-bond character to these formal single bonds, creating a barrier to free rotation. nih.gov

Dynamic NMR (DNMR) spectroscopy, through variable-temperature (VT) experiments, is the primary method for quantifying the energy barriers of such conformational changes. nih.gov Although specific DNMR studies on this molecule are not prominent in the literature, the methodology can be described.

By recording ¹H NMR spectra at various temperatures, one could observe changes in the line shapes of the signals corresponding to the exchanging nuclei. For instance, if the rotation around the C(aryl)-N bond is slow on the NMR timescale at low temperatures, the two methyl groups would be in distinct chemical environments (one cis, one trans to the vinyl group relative to the C1-C4 axis), potentially leading to two separate singlets. As the temperature is raised, the rate of rotation increases. The two singlets would broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and eventually sharpen into a single time-averaged singlet at higher temperatures. By analyzing the line shape changes or using the coalescence temperature, the rate of the dynamic process and the free energy of activation (ΔG‡) for the rotation can be calculated, providing quantitative insight into the molecule's conformational stability. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of this compound

Characteristic Vibrational Modes of Nitro and Ethenyl Groups

The vibrational spectrum of this compound is dominated by bands corresponding to its primary functional moieties.

Nitro (NO₂) Group: This group gives rise to two prominent stretching vibrations:

Asymmetric stretch (ν_as(NO₂)): A strong band typically found in the 1570–1485 cm⁻¹ region. researchgate.net

Symmetric stretch (ν_s(NO₂)): A medium to strong band usually appearing in the 1370–1320 cm⁻¹ range. researchgate.net The exact positions of these bands are sensitive to the electronic environment, making them excellent probes for conjugation and charge transfer effects.

Ethenyl (-CH=CH-) Group: Key vibrations for the ethenyl bridge include:

C=C stretch (ν(C=C)): This mode appears in the 1650–1600 cm⁻¹ region. Its intensity in the Raman spectrum is often enhanced due to the polarizability of the π-system.

Trans C-H out-of-plane bend (γ(C-H)): A strong, characteristic band in the IR spectrum around 970-960 cm⁻¹ is a definitive indicator of the (E)-configuration of the double bond.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Typical Intensity (IR/Raman)
Asymmetric Stretch (ν_as)Nitro (NO₂)1570 - 1485Strong / Medium
Symmetric Stretch (ν_s)Nitro (NO₂)1370 - 1320Strong / Strong
C=C Stretch (ν)Ethenyl (C=C)1650 - 1600Medium / Strong
C-H Out-of-Plane Bend (γ)Ethenyl (trans)970 - 960Strong / Weak
C-N Stretch (ν)Dimethylamino1360 - 1250Medium / Medium
Aromatic C=C StretchesPhenyl Ring1600 - 1450Medium-Strong / Medium-Strong

Spectroscopic Signatures of Intramolecular Charge Transfer States

This compound is a canonical push-pull chromophore, where the electron-donating N,N-dimethylamino group is conjugated to the electron-withdrawing nitroethenyl group through the phenyl ring. This architecture facilitates a significant redistribution of electron density upon electronic excitation, a phenomenon known as Intramolecular Charge Transfer (ICT). researchgate.netrsc.org

Vibrational spectroscopy, particularly time-resolved Raman spectroscopy, is a powerful technique for observing the structural changes that accompany ICT. nih.gov Upon photoexcitation from the ground state (S₀) to an excited state (S₁), electron density shifts from the aniline (B41778) moiety towards the nitroethenyl moiety. This leads to a more charge-separated, zwitterionic character in the excited state.

The spectroscopic signatures of this ICT state are manifested as shifts in the vibrational frequencies of the bonds involved:

Nitro Group Frequencies: The increased electron density on the nitro group in the ICT state weakens the N-O bonds. This results in a significant red-shift (decrease in frequency) of both the symmetric and asymmetric NO₂ stretching vibrations. This shift is one of the most direct and widely studied indicators of ICT in nitroaromatic compounds. nih.gov

Backbone Frequencies: The charge transfer alters the bond order along the conjugated backbone. The C(aryl)-C(vinyl) single bond and the C(aryl)-N bond gain more double-bond character, while the C=C ethenyl bond loses some of its double-bond character. These changes would be reflected in blue-shifts (higher frequency) for the formal single bonds and a red-shift (lower frequency) for the formal double bond in the excited state spectrum compared to the ground state.

Studies on analogous molecules like 4-dimethylamino-4′-nitrostilbene (DNS) have used femtosecond stimulated Raman spectroscopy (FSRS) to track these vibrational changes in real-time, confirming that structural reorganization, such as the twisting of the nitrophenyl group, is coupled to the ultrafast ICT process. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone for the structural elucidation of this compound, providing definitive confirmation of its molecular weight and offering deep insights into its structural integrity through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous verification of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with exceptional accuracy, typically to four or more decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₀H₁₂N₂O₂, the theoretical exact mass is calculated to be 192.089878 g/mol . spectrabase.com HRMS analysis, often employing techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value that closely matches this theoretical prediction, typically within a few parts per million (ppm). nih.gov This high degree of accuracy provides unequivocal evidence for the compound's elemental composition, a crucial first step in its structural confirmation. waters.com

Table 1: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₁₀H₁₂N₂O₂ spectrabase.com
Theoretical Exact Mass (Monoisotopic)192.089878 g/mol spectrabase.com
Nominal Mass192 g/mol echemi.com

This table presents the fundamental mass values for the specified compound, crucial for its identification via mass spectrometry.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the connectivity of atoms within the molecule. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound, with an m/z of approximately 193.097, is isolated and then subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

While specific fragmentation data for this compound is not extensively detailed in the provided search results, the fragmentation pathways can be predicted based on the known behavior of related structures, such as other push-pull systems and nitroaromatic compounds. nih.govresearchgate.net Key fragmentation pathways would likely involve:

Loss of the nitro group (NO₂): A common fragmentation for nitro compounds, leading to a significant neutral loss of 46 Da.

Cleavage of the ethenyl bridge: Fragmentation at the C=C double bond could occur.

Loss of methyl groups from the dimethylamino moiety: Sequential or single loss of methyl radicals (•CH₃) is a characteristic fragmentation for N,N-dimethylaniline derivatives.

The detailed analysis of these fragmentation patterns allows for the confirmation of the different structural subunits and their connectivity, solidifying the structural assignment of the molecule. nih.govrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy is a key technique for investigating the electronic structure of this compound, particularly its characteristic intramolecular charge transfer (ICT) properties.

The UV-Vis spectrum of this compound is dominated by a strong absorption band in the visible region, which is characteristic of push-pull molecules. researchgate.netresearchgate.net This band arises from a π→π* electronic transition with significant intramolecular charge transfer (ICT) character. researchgate.net The electron-donating N,N-dimethylamino group (the "push") and the electron-withdrawing nitro group (the "pull") are connected by a π-conjugated system (the ethenyl bridge and benzene (B151609) ring), which facilitates the transfer of electron density from the donor to the acceptor upon photoexcitation. researchgate.netrsc.org

In a non-polar solvent like cyclohexane, the absorption maximum (λmax) for the ICT band of para-dimethylamino-β-nitrostyrene is observed at a specific wavelength, which is significantly red-shifted compared to the parent β-nitrostyrene, demonstrating the powerful effect of the dimethylamino donor group. researchgate.net

Table 2: Electronic Absorption Data for this compound and Related Compounds

CompoundSolventλmax (nm)Transition TypeReference
This compoundEthanol~430-440π→π* (ICT) researchgate.net
This compoundCyclohexaneNot specified, but expected to be lower than in ethanolπ→π* (ICT) researchgate.net
N,N-dimethylanilineCyclohexane251π→π photochemcad.com
β-nitrostyreneCyclohexane~310π→π researchgate.net

This table compares the maximum absorption wavelengths of the title compound and its structural precursors, highlighting the effect of the push-pull system.

Solvatochromism, the change in the position of an absorption band with solvent polarity, is a pronounced feature of this compound and is used to study the differences in the dipole moments of the ground and excited states. researchgate.netresearchgate.net This compound typically exhibits positive solvatochromism (a bathochromic or red shift) for its ICT band, meaning the λmax shifts to longer wavelengths as the solvent polarity increases. researchgate.net

This phenomenon occurs because the excited state is significantly more polar than the ground state due to the charge transfer. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. acs.orgyoutube.com By plotting the transition energy (νmax) against various solvent polarity scales (like the Lippert-Mataga or Kamlet-Taft parameters), it is possible to estimate the change in dipole moment (Δμ) between the ground and excited states. researchgate.netscirp.org For similar push-pull dyes, the excited state dipole moment is found to be substantially larger than the ground state dipole moment, confirming the significant charge separation upon excitation. researchgate.net

X-ray Crystallography and Solid-State Structural Investigations of this compound

While specific single-crystal X-ray diffraction data for this compound itself were not found in the provided search results, analysis of closely related structures, such as derivatives of N,N-dimethyl-4-nitroaniline, provides significant insight into the expected solid-state conformation. researchgate.netmdpi.com

X-ray crystallography would provide the definitive solid-state structure, revealing precise bond lengths, bond angles, and torsional angles. For a molecule like this, key structural features of interest include:

Planarity: The degree of planarity across the entire molecule is crucial for efficient π-conjugation and charge transfer. Deviations from planarity, such as twisting of the nitro group or pyramidalization of the amino nitrogen, can impact the electronic properties. researchgate.net

Bond Length Alternation: The pattern of single and double bond lengths in the ethenyl bridge and the benzene ring can provide evidence for the contribution of a quinoidal resonance structure in the ground state, which is indicative of the push-pull interaction.

Intermolecular Interactions: In the crystal lattice, molecules would likely pack in a way that maximizes stabilizing interactions, such as π-π stacking and C-H···O hydrogen bonds, which can influence the bulk material properties. beilstein-journals.orgnsf.gov

For the related compound N,N-dimethyl-4-nitroaniline, studies have shown that the dimethylamino group can be planar or have a trigonal-pyramidal configuration depending on other substituents, which in turn affects the electronic properties of the molecule. researchgate.net It is expected that this compound would adopt a largely planar conformation to maximize conjugation, with the (E)-configuration at the double bond being a key stereochemical feature.

Theoretical and Computational Chemistry: Understanding the Electronic and Geometric Properties of N,n Dimethyl 4 E 2 Nitroethenyl Aniline

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline, DFT calculations, often using functionals like B3LYP, are used to predict bond lengths, bond angles, and dihedral angles.

The planarity of the molecule is a crucial factor. An optimized geometry would likely show a high degree of planarity across the π-conjugated system to maximize electron delocalization. However, steric hindrance, particularly from the methyl groups on the nitrogen atom, may cause a slight pyramidalization at the nitrogen center and a twist of the dimethylamino group relative to the phenyl ring. researchgate.net The (E)-configuration of the C=C double bond is a key structural feature. Computational studies on similar Schiff bases have shown that DFT methods can accurately predict these geometric parameters, which are often in good agreement with experimental data from X-ray crystallography. nih.gov

A conformational energy landscape maps the energy of a molecule as a function of its conformational degrees of freedom, such as the rotation around single bonds. For this molecule, key rotational barriers would include the rotation of the C(phenyl)-N(amino) bond and the C(phenyl)-C(ethenyl) bond. Understanding this landscape is crucial for assessing the molecule's structural flexibility and the accessibility of different conformational states at various temperatures.

Table 1: Representative Calculated Geometrical Parameters for a Similar Schiff Base using DFT (Data based on 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline) nih.gov

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond LengthC=N1.28 Å
Torsion AngleC8—C7—N2—C6-176.09°

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov In push-pull systems, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part.

For this compound, the HOMO is expected to have a high contribution from the dimethylamino-phenyl moiety. The LUMO should be concentrated on the nitroethenyl group. This spatial separation of the frontier orbitals facilitates the intramolecular charge transfer (ICT) upon electronic excitation. A small HOMO-LUMO energy gap is a hallmark of such D-π-A systems, explaining their ability to absorb light in the visible region of the spectrum and their significant nonlinear optical responses. A computational study on the analogous compound N-(p-dimethylaminobenzylidene)-p-nitroaniline using DFT (B3LYP/6-311G) calculated a HOMO-LUMO gap of 2.94 eV, which is indicative of a highly polarizable system suitable for optoelectronic applications. nih.gov

Table 2: Representative Frontier Orbital Energies and Energy Gap (Data based on N-(p-dimethylaminobenzylidene)-p-nitroaniline) nih.gov

ParameterEnergy (eV)
E(HOMO)-5.58
E(LUMO)-2.64
Energy Gap (ΔE)2.94

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the intuitive chemical concepts of lone pairs, core pairs, and chemical bonds. wisc.edu This method provides a detailed picture of charge distribution through natural atomic charges and quantifies the stabilizing energy associated with electron delocalization (donor-acceptor interactions). wisc.eduwisc.edu

In this compound, NBO analysis would quantify the intramolecular charge transfer. It would reveal strong donor-acceptor interactions, particularly from the nitrogen lone pair (n) of the dimethylamino group to the antibonding π* orbitals of the conjugated bridge and the nitro group. The stabilization energy, E(2), associated with these n → π* interactions is a direct measure of the charge-transfer intensity and the strength of the resonance within the molecule. This analysis also provides details on the hybridization of atomic orbitals, confirming, for example, the sp² character of the atoms in the phenyl ring and ethenyl bridge.

Table 3: Conceptual NBO Analysis Findings

Interaction TypeDonor NBOAcceptor NBOExpected E(2) (kcal/mol)
Intramolecular Charge Transfern(N)π(C=C of vinyl)High
Conjugationπ(C=C of phenyl)π(C=C of vinyl)Significant
Hyperconjugationn(N)π(C-C of phenyl)Significant
Nitro Group Delocalizationπ(C=C of vinyl)π(N=O)High

The Quantum Theory of Atoms in Molecules (QTAIM), or Bader's AIM theory, analyzes the topology of the electron density (ρ) to define atoms and the chemical bonds between them. researchgate.net This method identifies critical points in the electron density, such as bond critical points (BCPs), which lie on the path of maximum electron density between two bonded atoms.

The properties at these BCPs, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. For the covalent bonds within the phenyl ring and the ethenyl bridge of this compound, one would expect high ρ(r) values and large, negative values of ∇²ρ(r), indicative of shared-shell interactions. In contrast, any potential weak intramolecular interactions, such as C-H···O contacts, would show much lower ρ(r) and small, positive ∇²ρ(r) values, characteristic of closed-shell interactions. AIM analysis has been used to study how substituents on N,N-dimethyl-4-nitroaniline affect the contribution of different resonance forms. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Transfer Characteristics

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.

For this compound, the MEP map would vividly illustrate its push-pull nature. A region of high negative potential (typically colored red or yellow) would be located around the oxygen atoms of the nitro group, highlighting its strong electron-withdrawing character and its susceptibility to electrophilic attack. Conversely, a region of positive or less negative potential (colored blue or green) would be found near the electron-donating dimethylamino group. The extended, conjugated π-system would show intermediate potential values. The MEP map thus provides a clear, visual confirmation of the intramolecular charge transfer from the nitrogen donor to the nitro acceptor across the π-bridge.

Prediction of Spectroscopic Properties: Computational NMR, IR, UV-Vis Spectroscopy

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structure and electronic properties.

Computational NMR: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). For this compound, the protons on the methyl groups would be predicted to have a specific chemical shift, while the aromatic and vinyl protons would appear in distinct regions of the ¹H NMR spectrum, with their exact shifts influenced by the electron-donating and -withdrawing effects.

Computational IR: The vibrational frequencies and intensities can be calculated to generate a theoretical infrared (IR) spectrum. Key predicted peaks for this molecule would include the symmetric and asymmetric stretching vibrations of the NO₂ group, the C=C stretching of the vinyl and aromatic groups, and the C-N stretching of the dimethylamino group. These calculated frequencies are often scaled by a factor to improve agreement with experimental spectra.

Computational UV-Vis: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. For a D-π-A chromophore like this, the most significant feature in the UV-Vis spectrum is the intense, long-wavelength absorption band corresponding to the HOMO→LUMO transition. This transition is responsible for the molecule's color and is dominated by intramolecular charge transfer character. Computational studies on similar molecules have successfully predicted the wavelength of maximum absorption (λmax) and its dependence on solvent polarity. nih.gov

Table 4: Predicted Key Spectroscopic Data (Conceptual)

SpectroscopyFeaturePredicted Wavenumber/Shift/WavelengthAssignment
IR NO₂ Asymmetric Stretch~1550-1500 cm⁻¹N-O stretch
IR NO₂ Symmetric Stretch~1350-1300 cm⁻¹N-O stretch
IR C=C Stretch (vinyl)~1620-1580 cm⁻¹C=C stretch
¹H NMR N-CH₃ Protons~3.0-3.2 ppmSinglet, 6H
¹H NMR Aromatic Protons~6.7-8.2 ppmDoublets
UV-Vis λmax~400-450 nmHOMO→LUMO (π→π* with ICT)

Computational Studies on Non-Linear Optical (NLO) Properties

This compound is a prototypical "push-pull" system, where the electron-donating N,N-dimethylamino group is conjugated to the electron-withdrawing nitro group via a π-electron bridge. This configuration is known to give rise to significant NLO effects. Computational quantum chemical methods are instrumental in quantifying these properties.

First and Second Hyperpolarizability Calculations (β values)

The first hyperpolarizability (β) is a key metric for second-order NLO response. Theoretical calculations, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to predict β values. For analogous push-pull stilbene (B7821643) derivatives, such as 4-[N,N-dimethylamino]-4′-nitro stilbene (DANS), these calculations have been performed extensively. researchgate.net

While specific β values for this compound are not widely reported, data from its close analog, DANS, provides a valuable benchmark. The calculated first hyperpolarizability of DANS highlights the significant NLO response characteristic of this class of molecules. researchgate.net

Table 1: Calculated First Hyperpolarizability (β) of a Representative Push-Pull Stilbene Analog (DANS)

CompoundComputational MethodFirst Hyperpolarizability (β) (10⁻³¹ esu)
4-[N,N-dimethylamino]-4′-nitro stilbene (DANS)DFT435.41 (planar conformation)
4-[N,N-dimethylamino]-4′-nitro stilbene (DANS)DFT285.16 (non-planar conformation)

Data sourced from a vibrational spectroscopic study of DANS, highlighting the effect of planarity on NLO activity. researchgate.net

Structure-Property Relationship (SPR) Analysis for NLO Response

The relationship between the molecular structure of push-pull systems and their NLO response is a critical area of investigation. nih.gov The NLO properties of these molecules are intrinsically linked to their intramolecular charge transfer (ICT) characteristics. nih.gov A key factor is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with a larger β value, indicating a more facile charge transfer from the donor to the acceptor. nih.gov

For push-pull stilbenes, the nature of the donor and acceptor groups, as well as the length and composition of the π-conjugated bridge, are paramount. scielo.org.mxacs.org Theoretical studies on various derivatives show that stronger donors and acceptors enhance the NLO response. worldscientific.com The specific positioning of these groups on the aromatic rings also plays a significant role in maximizing the ICT and, consequently, the hyperpolarizability. researchgate.net

Influence of Conformational Flexibility and Substituent Effects on NLO Properties

The three-dimensional arrangement of the molecule, or its conformation, can have a profound impact on its NLO properties. For stilbene-type molecules, the planarity of the π-system is crucial for efficient electron delocalization and charge transfer. researchgate.net Computational studies on DANS have demonstrated that a planar conformation leads to a significantly higher NLO activity compared to a non-planar one. researchgate.net Twisting of the phenyl rings relative to each other disrupts the π-conjugation, thereby reducing the β value. researchgate.net

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations offer a way to understand the behavior of molecules in a condensed phase, such as in solution. MD simulations can model the dynamic movements of the molecule and its interactions with surrounding solvent molecules.

For push-pull chromophores like this compound, MD simulations could be employed to study several aspects:

Conformational Dynamics: To explore the conformational landscape of the molecule in different solvent environments and understand the flexibility of the structure.

Solvent Effects: To investigate how the polarity of the solvent influences the molecular conformation and the ICT character. The interaction with solvent molecules can affect the electronic properties and, therefore, the NLO response.

Intermolecular Interactions: To study the aggregation behavior of the chromophores in solution. The way these molecules pack together can significantly impact the bulk NLO properties of the material.

Reactivity and Reaction Mechanism Investigations of N,n Dimethyl 4 E 2 Nitroethenyl Aniline

Nucleophilic Additions to the Nitroethenyl Moiety

The pronounced electron-withdrawing nature of the nitro group makes the β-carbon of the ethenyl bond in N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline highly electrophilic. This renders the nitroethenyl moiety an excellent Michael acceptor, readily undergoing 1,4-conjugate additions with a variety of nucleophiles. researchgate.netbham.ac.uk This reactivity is a cornerstone of its synthetic utility, allowing for the construction of more complex molecular architectures.

Michael-Type Additions

The conjugate addition of nucleophiles to the activated alkene of β-nitrostyrenes is a well-established and synthetically valuable reaction. researchgate.net This transformation, known as the Michael addition, has been extensively studied with both strong and weak nucleophiles. In the case of this compound, the presence of the electron-donating dimethylamino group on the aromatic ring can modulate the reactivity of the Michael acceptor, but the fundamental reaction pathway remains the same.

Research has demonstrated the successful 1,4-conjugated addition of various nitrogen-centered nucleophiles, such as indoles and azoles, to electron-deficient alkenes. researchgate.net While these reactions often focus on strong Michael donors, recent advancements have enabled the use of weaker nucleophiles through the development of more efficient catalyst systems. researchgate.net

Nucleophile CategoryExample NucleophileCatalyst/ConditionsProduct TypeReference
Nitrogen Nucleophiles Indoles, Pyrroles, AzolesVarious catalyst systemsC-N bond formation researchgate.net
Carbon Nucleophiles Aldehydes (via enamine)(S)-diphenylprolinol silyl (B83357) etherβ-substituted-δ-nitroalcohols organic-chemistry.org
Sulfur Nucleophiles Alkyl and Aryl ThiolsBase (e.g., Cs2CO3)Thioether adducts nih.gov

This table summarizes typical Michael-type additions applicable to nitrostyrene (B7858105) systems.

Reactions with Organometallic Reagents

Organometallic reagents are a powerful class of carbon nucleophiles used in Michael additions to form new carbon-carbon bonds. The conjugate addition of organoboronic acids and organozinc reagents to β-nitrostyrenes has been achieved with high efficiency and enantioselectivity using transition metal catalysts.

For instance, the rhodium-catalyzed asymmetric addition of arylboronic acids to various β-nitrostyrenes yields β,β-diarylnitroethanes in high yields and with excellent control of stereochemistry. organic-chemistry.org Similarly, copper-catalyzed systems have been employed for the enantioselective addition of dialkylzinc reagents to nitroalkenes. organic-chemistry.org These methods provide a direct route to chiral nitroalkane derivatives, which are valuable synthetic intermediates.

Organometallic ReagentMetal CatalystChiral Ligand ExampleProductReference
Arylboronic Acids RhodiumDiene ligandsβ,β-diarylnitroethanes organic-chemistry.org
Arylboronic Acids PalladiumiPr-IsoQuinoxChiral diaryl-substituted nitroalkanes organic-chemistry.org
Dialkylzinc Reagents Copper (e.g., (CuOTf)₂·C₆H₆)Amino acid-based phosphinesChiral nitroalkanes organic-chemistry.org

This table presents examples of organometallic additions to nitrostyrene substrates.

Cycloaddition Reactions (e.g., [3+2] cycloadditions involving the nitroethenyl group)

The electron-deficient double bond of the nitroethenyl group can act as a 2π component in cycloaddition reactions. It can function as a dienophile in [4+2] Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles. While specific studies detailing the cycloaddition reactions of this compound are not extensively documented in the surveyed literature, the reactivity profile of similar nitroalkenes suggests this potential. For example, theoretical studies on the cycloaddition reactions of other activated alkenes indicate that the formation of cycloadducts is often kinetically favored. researchgate.net Such reactions would provide a pathway to complex carbocyclic and heterocyclic ring systems.

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The N,N-dimethylamino group is a powerful activating group that directs electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. vaia.combyjus.com This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system, which increases the electron density at these positions. vaia.com Consequently, N,N-dimethylaniline and its derivatives are highly reactive towards electrophiles, often reacting readily with weak electrophiles like diazonium or nitrosonium ions. vaia.com Electrophilic fluorination of N,N-dimethylaniline, for example, yields a mixture of 2-fluoro and 4-fluoro derivatives. researchgate.net

However, the outcome of electrophilic substitution is highly dependent on the reaction conditions, particularly the acidity of the medium. In strongly acidic environments, such as those used for nitration (a mixture of nitric and sulfuric acid), the basic nitrogen atom of the dimethylamino group becomes protonated. byjus.comyoutube.com This forms an N,N-dimethylanilinium ion. The resulting -N+H(CH3)2 group is no longer an activating, ortho-, para-director; instead, it becomes a strongly deactivating, meta-directing group due to its positive charge and inductive electron withdrawal. youtube.com This phenomenon can lead to the formation of significant amounts of the meta-substituted product during reactions like nitration. byjus.comyoutube.com

ReactionReagent(s)Directing Effect of -N(CH₃)₂Directing Effect of -N⁺H(CH₃)₂Typical Product(s)Reference
Halogenation Thionyl bromide (SOBr₂) on N-oxideOrtho, ParaN/A4-Bromo-N,N-dialkylanilines nih.gov
Halogenation Thionyl chloride (SOCl₂) on N-oxideOrtho, ParaN/A2-Chloro-N,N-dialkylanilines nih.gov
Nitration HNO₃ / H₂SO₄Ortho, ParaMetaMixture of para and meta isomers byjus.comyoutube.com
Fluorination NFSIOrtho, ParaN/AMixture of 2-fluoro and 4-fluoro derivatives researchgate.net

This table illustrates the directing effects in electrophilic aromatic substitution on the aniline ring under different conditions.

Reduction Chemistry of the Nitro Group and the Ethenyl Bond

The nitroethenyl substituent contains two reducible functionalities: the nitro group and the carbon-carbon double bond. The selective reduction of one or both of these groups can be achieved by choosing appropriate reagents and reaction conditions, leading to a variety of useful products such as amines and saturated nitro compounds.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used method for the reduction of nitro compounds. The hydrogenation of aromatic nitro compounds to the corresponding anilines is a particularly important industrial process. researchgate.net A variety of catalyst systems have been developed for this transformation, offering high efficiency and selectivity under mild conditions.

The reduction of the nitro group is understood to proceed in a stepwise fashion, typically involving nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed. nih.govresearchgate.net Depending on the catalyst and conditions, it is possible to selectively hydrogenate the nitro group while leaving the ethenyl double bond intact, or to reduce both functionalities simultaneously. For example, studies on the hydrogenation of dimethyl-nitrobenzene using a nickel-on-alumina-silicate catalyst have shown that dimethyl-aniline is the sole product, indicating specific reduction of the nitro group. journalspub.info More advanced bimetallic catalysts, such as Pd-Ni or Ru-Pd nanoparticles, have been shown to be highly effective for the hydrogenation of nitroaromatics. researchgate.netnih.gov

Catalyst SystemSupportConditionsKey FindingsReference
Nickel (Ni) Alumina-silicate343–403 K, 4–10 bar H₂Selective hydrogenation of nitro group to amine journalspub.info
Palladium-Nickel (Pd-Ni) γ-Al₂O₃Low temperature, normal pressureNearly 100% conversion and selectivity to aniline researchgate.net
Ruthenium-Palladium (Ru-Pd) C₃N₄ nanosheets80 °C, 3 MPa H₂Efficient sequential hydrogenation of nitroaromatics nih.gov
Palladium (Pd) / Cobalt-Nitrogen (Co-N) CarbonAmbient conditions (electrocatalysis)Stepwise reduction via nitroso and hydroxylamine intermediates nih.govresearchgate.net

This table summarizes various catalytic systems used for the hydrogenation of nitroaromatic compounds.

Selective Reduction to Aminoethenyl or Ethylamino Analogs

The reduction of this compound can be directed towards two primary products: the fully saturated ethylamino analog, N,N-dimethyl-4-(2-aminoethyl)aniline, or the partially reduced aminoethenyl analog, N,N-dimethyl-4-[(E)-2-aminoethenyl]aniline. The choice of reducing agent and reaction conditions is critical to achieving selectivity.

Reduction to Ethylamino Analog (Phenethylamine Derivative)

The complete reduction of both the nitro group and the alkene double bond yields the corresponding phenethylamine (B48288) derivative. This transformation is well-documented for β-nitrostyrenes and can be achieved using several powerful reducing systems. stenutz.eu Lithium aluminium hydride (LiAlH4) is a potent reagent capable of this full reduction, though its high reactivity can sometimes lead to side products. stenutz.eu

A more common and milder one-pot procedure involves the use of sodium borohydride (B1222165) (NaBH4) in conjunction with a transition metal salt, such as copper(II) chloride (CuCl2). youtube.comnih.gov This system has been shown to be effective for converting substituted β-nitrostyrenes into their corresponding phenethylamines in good yields (62–83%) under mild conditions, typically within 10 to 30 minutes. youtube.com Catalytic hydrogenation over palladium on carbon (Pd/C) is another established method for the complete reduction of α,β-unsaturated nitro compounds. stenutz.eu

Table 1: Reagent Systems for the Reduction of β-Nitrostyrenes to Phenethylamines

Reagent System Typical Conditions Notes
LiAlH₄ THF, reflux Highly reactive; potential for side reactions. stenutz.eu
NaBH₄ / CuCl₂ Isopropanol/water, 80°C Efficient one-pot procedure with good yields. youtube.comcommonorganicchemistry.com
H₂ / Pd-C Various solvents (e.g., EtOH, EtOAc) Standard catalytic hydrogenation method. stenutz.eu

Selective Reduction to Aminoethenyl Analog

Achieving selective reduction of the nitro group while leaving the ethenyl double bond intact is a significant synthetic challenge. Standard strong reducing agents tend to reduce both functionalities. niscpr.res.in However, several methods developed for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible groups could potentially be applied.

Reagents such as tin(II) chloride (SnCl2) or metallic zinc under acidic conditions are known to provide milder reduction pathways that can favor the conversion of a nitro group to an amine without affecting other sensitive groups. researchgate.net Another promising approach is the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which has been shown to selectively reduce aromatic nitro groups at room temperature. rsc.org More advanced catalytic systems, such as those based on nickel complexes like Ni(acac)2 with a hydrosilane source (e.g., PMHS), have been reported to be excellent for the chemoselective transfer hydrogenation of nitro compounds to primary amines, even in the presence of sensitive functionalities. mdpi.com While direct application of these methods to this compound is not extensively documented, they represent the most likely routes to successfully synthesize the N,N-dimethyl-4-[(E)-2-aminoethenyl]aniline analog.

Oxidation Reactions and Degradation Pathways

The oxidation of this compound can occur at several sites due to the presence of the oxidizable dimethylamino group, the carbon-carbon double bond, and the aromatic ring. The specific degradation pathway and resulting products depend heavily on the oxidizing agent and reaction conditions.

Oxidation of the N,N-Dimethylamino Group

The N,N-dimethylaniline moiety is susceptible to oxidation. Anodic oxidation, for instance, can lead to the formation of a radical cation, which can then undergo further reactions. nih.govrsc.org Common products from the oxidation of N,N-dimethylaniline itself include N,N,N',N'-tetramethylbenzidine (from C-C coupling at the para position) and products resulting from demethylation or oxidation of the methyl groups, such as N-p-dimethylaminobenzyl-N-methylaniline and dyes like crystal violet. rsc.orgacs.org It is plausible that under similar oxidative stress, the N,N-dimethylamino group of the target molecule would undergo comparable transformations, leading to demethylation or the formation of dimeric structures, provided the rest of the molecule remains intact.

Oxidation of the Ethenyl Double Bond

The carbon-carbon double bond is a prime target for oxidative cleavage. A novel and relevant method for this transformation is the use of photoexcited nitroarenes. commonorganicchemistry.com In this process, a nitroarene, when irradiated with light, can act as an ozone surrogate, undergoing a [3+2] cycloaddition with the alkene. The resulting intermediate, an 'N-doped' ozonide, can then be hydrolyzed under mild conditions to yield carbonyl compounds. commonorganicchemistry.com Applying this to this compound would be expected to cleave the double bond, leading to the formation of 4-(N,N-dimethylamino)benzaldehyde and a nitro-containing fragment. Stronger, more traditional oxidizing agents like potassium permanganate (B83412) (KMnO4) or ozone would also be expected to cleave this double bond, yielding similar aldehyde or carboxylic acid products.

Degradation of the Aromatic Ring

Under very harsh oxidative conditions, the electron-rich aromatic ring itself can be degraded. However, this typically requires more forcing conditions than the oxidation of the amino or alkene functionalities.

Investigation of Reaction Mechanisms and Transition State Analysis

Understanding the reactivity of this compound at a molecular level involves studying its reaction mechanisms, including the characterization of transient intermediates and transition states.

Mechanisms of Nucleophilic Addition

The electron-withdrawing nitro group makes the β-carbon of the ethenyl moiety highly electrophilic and susceptible to Michael-type (conjugate) addition reactions. Kinetic studies on the reaction of β-nitrostyrenes with cyclic secondary amines have shown that the reaction can proceed through both uncatalyzed and amine-catalyzed pathways. researchgate.net The observation of a negative enthalpy of activation in some cases indicates the presence of a stable intermediate preceding the rate-determining transition state. researchgate.net Detailed analyses of linear free-energy relationships (Brønsted and Hammett plots) suggest that these reactions proceed through a well-organized, six-membered cyclic transition state for both the catalyzed and uncatalyzed routes. researchgate.net

Electrochemical Reduction Mechanisms

The electrochemical reduction of nitroaromatic compounds has been studied extensively. The process is pH-dependent and typically proceeds through a series of single-electron transfers. acs.org The initial step is the formation of a nitro radical anion. In aprotic media or under certain conditions, this radical anion can dimerize, leading to the formation of azoxybenzene (B3421426) derivatives. acs.org Further reduction steps can yield azobenzene (B91143) and diphenylhydrazine before the final aniline product is formed. This highlights that reaction pathways can be complex and that intermediates, such as radical anions and nitroso species, play a crucial role in determining the final product distribution. acs.org

Transition State Analysis

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state—the highest energy point along a reaction coordinate. The key parameters derived from TST are the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡).

Enthalpy of Activation (ΔH‡): Represents the energy barrier required to reach the transition state.

Entropy of Activation (ΔS‡): Reflects the change in disorder from the reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state (e.g., a cyclic or associative mechanism), while a positive ΔS‡ indicates a more disordered or dissociative transition state.

Computational chemistry provides powerful tools for investigating these parameters. mdpi.com By modeling the potential energy surface of a reaction, researchers can locate the geometry of the transition state (a first-order saddle point) and calculate its energy relative to the reactants. rsc.org This allows for the theoretical determination of the activation energy barrier, providing insights into reaction kinetics and helping to elucidate the plausibility of proposed mechanisms. mdpi.comrsc.org For a molecule like this compound, such calculations could be used to compare the energy barriers for different reaction pathways, such as nucleophilic attack at the β-carbon versus reactions at the nitro group, thereby predicting the most likely outcome under given conditions.

Advanced Applications of N,n Dimethyl 4 E 2 Nitroethenyl Aniline in Organic and Materials Chemistry

N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline as a Versatile Building Block in Organic Synthesis

The chemical reactivity of this compound, also known as 4-dimethylamino-β-nitrostyrene, renders it an important intermediate for constructing complex molecular frameworks. The electron-deficient nature of the carbon-carbon double bond, a result of the powerful electron-withdrawing nitro group, makes it an excellent Michael acceptor and a reactive component in various cycloaddition reactions. Furthermore, the nitro group itself can be chemically transformed, and the aromatic ring can be functionalized, adding to its synthetic utility. evitachem.com

Synthesis of Functionalized Heterocyclic Compounds

The compound serves as a key starting material for a diverse range of nitrogen, oxygen, and sulfur-containing heterocyclic compounds. bohrium.comeurekaselect.combenthamdirect.com β-nitrostyrenes are well-established precursors in multicomponent reactions and domino processes that efficiently build complex ring systems. bohrium.comresearchgate.net

The electron-deficient alkene moiety makes this compound a potent dienophile for Diels-Alder reactions. masterorganicchemistry.comlibretexts.org In these [4+2] cycloaddition reactions, it can react with various dienes to form substituted cyclohexene (B86901) derivatives, which can then be further manipulated. For instance, reaction with a cyclic diene like cyclopentadiene (B3395910) would yield a bicyclic product. libretexts.org The nitro group in the resulting adduct offers a handle for further transformations, such as reduction to an amine, enabling the synthesis of complex nitrogen-containing polycyclic systems.

Furthermore, the compound is a valuable partner in [3+2] cycloaddition reactions. For example, reactions with nitrones can produce substituted isoxazolidine (B1194047) rings. scielo.org.mx It can also participate in aza-[4+3] cycloadditions with species like azaoxyallyl cations to construct seven-membered rings, such as 1,4-benzodiazepin-3-ones, which are core structures in many biologically active compounds. mdpi.com The versatility of β-nitrostyrenes extends to the synthesis of various other heterocycles including:

Pyrroles: Synthesized via multicomponent reactions. researchgate.net

Furans: Prepared from reactions with enols or 1,3-dicarbonyl compounds. bohrium.com

Indoles: Formed through the addition of anilines followed by cyclization. eurekaselect.com

1,2,4-Triazines: Generated from an unconventional [4+2] cycloaddition across the nitrogen atoms of 1,2,4,5-tetrazines. nih.gov

Precursor for Complex Molecular Architectures

Beyond single heterocyclic rings, this compound is a building block for more intricate and complex molecular architectures. Its ability to participate in cascade or domino reactions—where multiple bonds are formed in a single synthetic operation—allows for the rapid assembly of polycyclic and functionally dense molecules from simple starting materials. benthamdirect.com

For example, the synthesis of tetrahydro-4H-indol-4-one derivatives has been achieved through a domino reaction involving β-nitrostyrenes in water. eurekaselect.com The initial Michael addition of a nucleophile is often followed by an intramolecular reaction, such as an aldol (B89426) condensation or cyclization, leading to fused ring systems. The nitro-Mannich reaction, where the compound reacts with an amine and an aldehyde, is another pathway to build more complex structures, such as 1,3-diamino derivatives, which can serve as precursors to other molecules. chemisgroup.us The stereoselectivity of these reactions can often be controlled, allowing for the synthesis of specific isomers of complex, multi-chiral center molecules. mdpi.com

Development of Novel Functional Dyes and Pigments (Academic Focus on Chromophore Design)

The intense color of this compound and its use in the production of dyes and pigments are direct consequences of its molecular structure. It is a classic example of a "push-pull" chromophore, where the electron-donating group (N,N-dimethylamino) is conjugated to an electron-withdrawing group (nitroethenyl). This electronic arrangement is fundamental to designing dyes with specific optical properties.

Design Principles for Tunable Electronic Absorption and Emission

The optical properties of push-pull dyes like this compound are governed by an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. The energy of this ICT transition, which determines the absorption wavelength (and thus the color), can be finely tuned based on several principles:

Donor and Acceptor Strength: Increasing the electron-donating ability of the donor group or the electron-withdrawing strength of the acceptor group typically leads to a lower energy ICT transition and a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. For example, replacing the dimethylamino group with a stronger donor or modifying the nitro group to enhance its electron-accepting character would alter the color of the dye.

π-Conjugated Bridge: Extending the length of the conjugated system that connects the donor and acceptor also results in a red-shift of the absorption maximum. This is a common strategy in dye design to access colors across the visible spectrum.

Solvatochromism: The compound is known to be a solvatochromic dye, meaning its color depends on the polarity of the solvent. sciencemadness.org In polar solvents, the charge-separated excited state is stabilized more than the ground state, leading to a lower transition energy and a red-shift in the absorption spectrum. This property is directly linked to the significant change in dipole moment between the ground and excited states.

These principles allow for the rational design of a wide palette of colors starting from the basic this compound scaffold, making it a valuable model for academic research into chromophore design.

Exploration of Charge Transfer States for Material Applications

The significant intramolecular charge transfer in this compound is a key feature for its use in functional materials. The ground state possesses a notable contribution from a neutral resonance structure, while the excited state has a much larger contribution from a zwitterionic, charge-separated resonance structure where the nitrogen of the amino group is formally positive and the oxygen of the nitro group is formally negative. sciencemadness.org

This photo-induced charge separation is the basis for several applications:

Environment-Sensitive Probes: The sensitivity of the absorption and fluorescence spectra to the local environment's polarity (solvatochromism) allows these molecules to be used as probes. sciencemadness.orgnih.gov For instance, a dye based on this scaffold could report on the polarity of a micro-environment, such as the binding site of a protein or the interior of a lipid droplet. nih.gov

Fluorescent Dyes: While the parent compound's fluorescence properties may vary, derivatives can be designed to be highly fluorescent. The efficiency and wavelength of this fluorescence are often strongly dependent on the solvent and local environment, a property exploited in probes for biomolecular interactions. nih.gov

The table below illustrates the solvatochromic effect on the absorption maximum (λ_max) for a similar push-pull molecule, para-nitroaniline, demonstrating how solvent polarity influences the charge transfer transition.

SolventDielectric Constant (ε)λ_max (nm)
Cyclohexane2.02~320
Toluene2.38~332
Acetone20.7~368
Acetonitrile (B52724)37.5~375
Water80.1~383
Data derived from studies on para-nitroaniline, a structurally related push-pull molecule, to illustrate the principle of solvatochromism. masterorganicchemistry.com

This compound in Non-Linear Optics (NLO) Research

Materials with second-order non-linear optical (NLO) properties are crucial for technologies like optical data storage, telecommunications, and optical information processing. reddit.com The key molecular requirement for a second-order NLO response is a non-centrosymmetric structure with a large first hyperpolarizability (β). Push-pull molecules like this compound are prime candidates for NLO materials.

The strong ICT character, driven by the powerful dimethylamino donor and nitroethenyl acceptor across the π-bridge, leads to a large difference in the ground-state and excited-state dipole moments, which in turn results in a high β value. The calculated dipole moment for this compound is a significant 7.70 Debye, indicative of its strong intrinsic polarity. stenutz.eu

Structurally similar compounds, such as N,N-dimethyl-4-nitroaniline (DMNA), are benchmark chromophores in NLO research. benthamdirect.comfishersci.cathermofisher.com Studies on these analogues show that incorporating them into polymer films and aligning the chromophores with an electric field can produce materials with large second-harmonic generation (SHG) coefficients. researchgate.netnih.gov SHG is a process where two photons of a certain frequency are converted into a single photon with twice the frequency (and half the wavelength).

The design principles for effective NLO chromophores are similar to those for dyes but with a focus on maximizing the hyperpolarizability. There is often a trade-off between achieving a high NLO response and maintaining optical transparency, as features that increase β (like stronger donors/acceptors and longer conjugation) also tend to red-shift the absorption maximum. reddit.com Therefore, research focuses on optimizing this trade-off. The extended conjugation of the ethenyl bridge in this compound compared to DMNA, combined with the potent push-pull system, makes it a highly promising candidate for fundamental research into new organic NLO materials.

Integration into Organic NLO Chromophores and Materials

The fundamental building block for advanced NLO materials is the chromophore, a molecule engineered to exhibit a strong second-order nonlinear optical response. This compound is a classic example of a "push-pull" system, a design principle crucial for high molecular hyperpolarizability (β), the microscopic origin of the second-order NLO effect.

The structure of this molecule features a potent electron-donating group, the dimethylamino group (-N(CH₃)₂), connected to an electron-withdrawing group, the nitro group (-NO₂), via a π-conjugated bridge (the ethenyl and phenyl groups). This arrangement facilitates a significant intramolecular charge transfer (ICT) upon excitation by an electric field, such as that from a laser. The "(E)" designation in its name refers to the stereochemistry of the double bond in the ethenyl linker, indicating a trans configuration, which generally leads to a more extended and planar structure, favoring π-electron delocalization and enhancing the NLO response.

The integration of This compound into NLO materials can be achieved through several strategies:

Guest-Host Systems: The chromophore can be dispersed as a guest into a polymer host matrix. This is a straightforward method for fabricating NLO materials.

Covalent Incorporation: For improved chromophore alignment, stability, and higher chromophore density, the molecule can be chemically bonded to a polymer backbone, either as a side chain or as part of the main chain.

The effectiveness of the ICT and the resulting NLO properties are highly dependent on the molecular structure. Key parameters that are often tuned to optimize the NLO response include the strength of the donor and acceptor groups and the length and nature of the conjugated bridge.

PropertyDescriptionSignificance for NLO Applications
Electron DonorDimethylamino groupProvides electrons to the π-system.
Electron AcceptorNitro groupWithdraws electrons from the π-system.
π-Conjugated BridgePhenyl and ethenyl groupsFacilitates intramolecular charge transfer.
Molecular Hyperpolarizability (β)A measure of the second-order nonlinear optical response of a molecule.A high β value is a primary requirement for efficient NLO materials.

Fabrication and Characterization of NLO Active Polymer Composites

To harness the NLO properties of This compound for practical applications, the chromophores must be organized in a non-centrosymmetric manner within a bulk material. This is typically achieved by incorporating them into a polymer matrix and then applying an external electric field to align the dipolar chromophores.

Fabrication Process:

Material Preparation: The chromophore is dissolved along with a suitable polymer (e.g., polymethyl methacrylate (B99206) - PMMA) in a common solvent to create a homogeneous solution.

Thin Film Deposition: The solution is then deposited onto a substrate (e.g., glass or indium tin oxide-coated glass) using techniques like spin coating or doctor blading to form a thin film of the polymer composite.

Poling: The thin film is heated to its glass transition temperature (Tg), where the polymer chains have increased mobility. A strong DC electric field is applied across the film, which aligns the dipolar chromophores.

Cooling and Field Removal: While the electric field is still applied, the film is cooled back to room temperature, thus "freezing" the induced non-centrosymmetric alignment of the chromophores. The external field is then removed.

Characterization Techniques:

The resulting poled polymer films are then characterized to determine their NLO properties. A key parameter is the second-order nonlinear optical coefficient (d₃₃), which is a macroscopic measure of the material's ability to generate second-harmonic light. This is often measured using the Maker fringe technique, where a laser beam is passed through the poled film, and the intensity of the generated second-harmonic light is measured as a function of the incident angle.

The electro-optic (E-O) coefficient (r₃₃) is another critical parameter for applications in optical modulation and switching. It quantifies the change in the material's refractive index in response to an applied electric field and is typically measured using techniques like the Teng-Man or attenuated total reflection (ATR) methods.

Evaluation of Photonic Device Applications

The NLO active polymer composites containing This compound are evaluated for their potential in various photonic devices. The performance of these devices is directly linked to the material's NLO coefficients (d₃₃ and r₃₃), optical transparency, and the stability of the induced chromophore alignment.

Potential Applications:

Second-Harmonic Generation (SHG): Materials with high d₃₃ coefficients can be used for frequency doubling of lasers. For example, converting an infrared laser beam into a visible green or blue beam.

Electro-Optic (E-O) Modulators: Devices that control the intensity or phase of light in response to an electrical signal. These are essential components in optical communications and signal processing. The efficiency of an E-O modulator is directly proportional to the r₃₃ coefficient of the material.

All-Optical Switching: Utilizing the third-order nonlinear optical properties, where the refractive index is modified by the intensity of the light itself, enabling the control of one light beam with another.

The long-term stability of the poled order is a significant challenge for organic NLO materials. Over time, the aligned chromophores can relax back to a random orientation, leading to a decay in the NLO properties. Research efforts focus on designing polymer matrices with higher glass transition temperatures and cross-linking strategies to lock the chromophores in place.

Exploration in Optoelectronic and Electronic Material Science

Beyond NLO applications, the "push-pull" electronic structure of This compound makes it a candidate for exploration in a wider range of optoelectronic and electronic material science contexts. The focus here is on the fundamental material properties that could be exploited in various devices, rather than the performance of the devices themselves.

The significant intramolecular charge transfer in this molecule suggests potential for applications where charge generation and transport are important. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters that determine a material's suitability for various electronic applications.

Areas of Exploration:

Organic Photovoltaics (OPVs): The chromophore could potentially act as an electron donor or acceptor material in a bulk heterojunction solar cell, depending on its energy level alignment with other materials.

Organic Light-Emitting Diodes (OLEDs): While not its primary application, the charge transport properties of such chromophores could be investigated for use in charge transport layers within an OLED stack.

Photorefractive Materials: These materials exhibit a change in refractive index in response to a non-uniform light intensity. Photorefractivity requires both NLO activity and photoconductivity. The "push-pull" nature of This compound provides the NLO response, and its potential for charge generation upon illumination could contribute to the photoconductive properties of a composite material.

The exploration in these areas involves fundamental material characterization, such as measuring its absorption and emission spectra, determining its HOMO and LUMO energy levels through techniques like cyclic voltammetry, and investigating its charge carrier mobility.

Future Research Directions and Overarching Challenges for N,n Dimethyl 4 E 2 Nitroethenyl Aniline

Development of Highly Efficient and Sustainable Synthetic Methodologies

The primary synthetic route to N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline and its analogues is the Henry condensation (or nitroaldol reaction) between 4-(dimethylamino)benzaldehyde and nitromethane (B149229). While effective, traditional methods often suffer from long reaction times, the need for excess reagents, and reliance on volatile organic solvents, posing environmental and economic challenges. rsc.org Future research must prioritize the development of highly efficient and sustainable synthetic protocols.

Key Research Objectives:

Green Catalysis: Investigating novel catalytic systems that are environmentally benign and recyclable is paramount. This includes exploring solid acid/base catalysts like sulfated zirconia, ionic liquids, and polymer-supported catalysts that can facilitate the condensation under milder conditions and allow for easy separation and reuse. researchgate.netresearchgate.net

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has shown promise in dramatically reducing reaction times for the synthesis of β-nitrostyrene derivatives from hours to minutes. rsc.org Further exploration into other energy sources like ultrasound or mechanochemical methods (solventless grinding) could lead to even more efficient and greener processes. sciepub.com

Atom Economy: Developing one-pot syntheses that minimize waste by combining multiple reaction steps without isolating intermediates is a critical goal. For instance, direct nitration of styrenes offers an alternative route, though challenges in selectivity remain. unirioja.es

Table 1: Comparison of Synthetic Methodologies for β-Nitrostyrenes
MethodCatalyst/ConditionsReaction TimeAdvantagesChallenges
Conventional Henry Reaction Ammonium (B1175870) acetate (B1210297), reflux6 - 36 hoursSimple setup, established procedureLong reaction time, excess reagents, often requires high temperatures
Microwave-Assisted Synthesis Ammonium acetate, 150 °C5 minutesDrastic reduction in reaction time, increased yieldsRequires specialized equipment, scalability can be a concern
Ionic Liquid Media (2-hydroxyethyl)ammonium acetates24 hours (at 25°C)Green solvent, potential for catalyst recyclingCan be expensive, viscosity may pose challenges, moderate yields
Solid-State Catalysis Sulfated Zirconia / Piperidine3 hoursReusable catalyst, avoids high-temperature reactivationCatalyst preparation and characterization required
Solvent-Free Grinding NaOH~15 minutesEliminates bulk solvent use, rapidLimited to solid-state reactants, potential for localized heating

Elucidation of Complex Reaction Mechanisms under Diverse Conditions

While the general pathway of the Henry reaction is understood, the nuanced mechanistic details under various catalytic conditions remain an area for deeper investigation. Furthermore, the subsequent reactivity of the nitroethenyl group, a versatile functional handle, opens up numerous synthetic possibilities. Future research should focus on a comprehensive mechanistic elucidation to enable precise control over reaction outcomes. This includes understanding its behavior in cycloaddition reactions and its potential as a Michael acceptor. researchgate.netnih.gov A thorough understanding of reaction kinetics and thermodynamics, including the determination of activation parameters like enthalpy and Gibbs free energy for its various transformations, will be crucial for process optimization. researchgate.net

Advanced Characterization of Excited State Dynamics

As a D-π-A "push-pull" molecule, the functionality of this compound is intrinsically linked to its behavior upon photoexcitation. The charge-transfer character of its excited states is key to its optical properties. However, nitroaromatic compounds are known for complex and often ultrafast excited-state decay pathways, which can compete with desired properties like fluorescence or limit photochemical stability.

Future work must employ advanced time-resolved spectroscopic techniques (e.g., femtosecond transient absorption and fluorescence up-conversion) to map these dynamics. Key questions to address include:

The lifetime of the primary charge-transfer excited state (S₁).

The efficiency of competing decay channels such as internal conversion and intersystem crossing to the triplet manifold. nih.gov

The influence of solvent polarity and viscosity on the excited-state pathways, including the potential formation of twisted intramolecular charge transfer (TICT) states. rsc.org

Understanding these dynamics is critical for designing molecules with enhanced stability and optimized optical responses. For instance, stabilizing the S₁ state relative to upper triplet states can minimize population transfer to the triplet manifold, potentially improving photostability. nih.gov

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful predictive tool for understanding structure-property relationships and designing new molecules. researchgate.nettandfonline.com This approach is indispensable for rationally engineering derivatives of this compound with superior performance.

Future Computational Efforts Should Focus On:

Structure-NLO Relationships: Systematically modeling how modifications to the donor, acceptor, and π-bridge affect the molecule's hyperpolarizability (β), the key figure of merit for second-order nonlinear optics. researchgate.net

Predicting Spectroscopic Properties: Accurately calculating absorption and emission spectra to guide the synthesis of chromophores tailored for specific wavelengths. researchgate.net

Excited State Landscapes: Mapping the potential energy surfaces of excited states to predict decay pathways and identify structural modifications that could suppress undesirable radiationless decay channels.

Solvent Effects: Incorporating advanced solvent models to accurately predict how the surrounding medium will influence the electronic and optical properties of new derivatives. tandfonline.com

Table 2: Key Parameters for Computational Design
ParameterSignificanceComputational Method
HOMO-LUMO Gap Relates to electronic transition energy and chemical reactivityDFT
Dipole Moment (μ) Influences solubility and intermolecular interactionsDFT
Linear Polarizability (α) Describes linear optical responseDFT
First Hyperpolarizability (β) Quantifies second-order nonlinear optical responseDFT
Absorption Wavelength (λmax) Predicts the color and primary electronic transitionTD-DFT
Oscillator Strength (f) Relates to the intensity of an electronic transitionTD-DFT

Exploration of this compound in Emerging Areas of Materials Science

While the primary interest in this compound has been for its nonlinear optical (NLO) properties, its fundamental D-π-A structure makes it a candidate for a range of other advanced materials applications. fishersci.caresearchgate.net Future research should broaden the scope of inquiry beyond traditional NLO applications. Potential emerging areas include:

Organic Electronics: Investigating its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where charge-transfer characteristics are crucial.

Fluorescent Probes: Exploring the solvatochromic properties (color change with solvent polarity) of its derivatives for use as fluorescent sensors to probe local environments in biological or chemical systems. A similar push-pull molecule, N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline, has already been demonstrated as a fluorescent probe for lipid droplets. osaka-u.ac.jp

Holographic Data Storage: The parent chromophore, N,N-dimethyl-4-nitroaniline, has been shown to enable red-light holographic recording, suggesting that derivatives with tailored absorption profiles could be valuable in this field. researchgate.net

Addressing Stability and Scalability Challenges in Practical Applications

A significant hurdle for the practical application of many organic chromophores is their limited long-term stability (thermal and photochemical) and the difficulty in producing them on a large scale. The nitro group, while an excellent electron acceptor, can sometimes be a site for photochemical degradation.

Future research must systematically address these practical challenges:

Photochemical Stability Studies: Conducting rigorous studies to quantify the photostability of the compound under relevant operational conditions (e.g., high-intensity laser light for NLO applications).

Encapsulation and Matrix Integration: Developing strategies to protect the chromophore by incorporating it into robust polymer matrices or other host materials to enhance its stability and processability.

Process Optimization and Scale-Up: Translating the most promising sustainable synthetic methods from the laboratory bench to a larger, scalable process. This involves optimizing reaction conditions, minimizing purification steps, and ensuring batch-to-batch consistency, which are critical for any potential commercialization. rsc.org

By systematically addressing these research directions and challenges, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for their integration into next-generation optical and electronic materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline, and how do reaction parameters affect yield?

  • Methodology : The compound is synthesized via Schiff base condensation between N,N-dimethyl-4-aminobenzaldehyde and nitroethenyl derivatives. Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates .
  • Catalysts : Acidic or mild Lewis acids (e.g., acetic acid) improve imine bond formation .
  • Temperature : Reactions typically proceed at 60–80°C to balance yield and side-product formation .
    • Yield Optimization : Evidence from similar nitro-Schiff bases shows yields ranging from 51% to 72%, influenced by stoichiometric ratios and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms the (E)-configuration of the nitroethenyl group and aromatic substitution patterns (e.g., δ 8.2–8.5 ppm for nitrovinyl protons) .
  • IR Spectroscopy : Identifies C=N stretching (1600–1650 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1350 cm⁻¹ and ~1520 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 269.1164) and isotopic purity .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic additions?

  • Resonance Effects : The nitro group withdraws electron density via conjugation, polarizing the ethenyl bond and enhancing susceptibility to nucleophilic attack at the β-position .
  • Experimental Validation : Reactivity can be probed through Michael addition studies with thiols or amines, monitored via UV-Vis spectroscopy to track intermediate formation .

Q. What mechanisms underlie its potential biological activity, and how can target interactions be studied?

  • DNA Intercalation : The planar aromatic system and nitro group may enable intercalation into DNA, disrupting replication (observed in acridine analogs) .
  • Methodology :

  • Fluorescence Quenching : Monitor binding to DNA/RNA using ethidium bromide displacement assays .
  • Molecular Docking : Simulations (e.g., AutoDock) predict binding affinities to topoisomerase II or viral polymerases .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case Study : Variability in antimicrobial efficacy (e.g., ±15% inhibition across studies) may arise from differences in:

  • Test Strains : Gram-positive vs. Gram-negative bacteria .
  • Solubility : Use of DMSO vs. aqueous buffers affects compound bioavailability .
    • Recommendations : Standardize MIC assays with controls for solvent effects and bacterial growth phase .

Data Analysis and Experimental Design

Q. What strategies improve crystallographic analysis of this compound?

  • Crystallization : Use slow evaporation in mixed solvents (e.g., CHCl₃:MeOH, 3:1) to obtain single crystals .
  • Refinement : SHELXL-2018 refines structures against high-resolution data (R1 < 0.05), accounting for anisotropic displacement parameters .

Q. How can reaction pathways be elucidated using computational chemistry?

  • DFT Calculations : Gaussian 16 optimizes transition states for nitroethenyl formation, revealing activation energies (~25–30 kcal/mol) .
  • NBO Analysis : Quantifies charge distribution on the aniline ring and nitro group to predict regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.